[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine;hydrochloride
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Overview
Description
[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine;hydrochloride: is a chemical compound with the molecular formula C12H15Cl2N·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyclopentyl ring substituted with a 2,5-dichlorophenyl group and a methanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,5-Dichlorophenyl)cyclopentyl]methanamine;hydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the amine group, where it can react with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. It serves as a building block for the preparation of more complex chemical structures.
Biology: In biological research, [1-(2,5-Dichlorophenyl)cyclopentyl]methanamine;hydrochloride is used to study the effects of substituted amines on biological systems. It is often used in assays to investigate enzyme interactions and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific receptors or enzymes. It is studied for its potential therapeutic effects and pharmacological properties.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of [1-(2,5-Dichlorophenyl)cyclopentyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- [1-(2,4-Dichlorophenyl)cyclopentyl]methanamine;hydrochloride
- [1-(3,5-Dichlorophenyl)cyclopentyl]methanamine;hydrochloride
- [1-(2,5-Dichlorophenyl)cyclohexyl]methanamine;hydrochloride
Comparison: Compared to its analogs, [1-(2,5-Dichlorophenyl)cyclopentyl]methanamine;hydrochloride is unique due to the specific positioning of the dichlorophenyl group and the cyclopentyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. The presence of the 2,5-dichlorophenyl group enhances its binding affinity to certain molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[1-(2,5-dichlorophenyl)cyclopentyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N.ClH/c13-9-3-4-11(14)10(7-9)12(8-15)5-1-2-6-12;/h3-4,7H,1-2,5-6,8,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZHYFUHMJOPBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=C(C=CC(=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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